3-(4-氧代-4,5-二氢-1,3-噻唑-2-基)-1-苯基脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

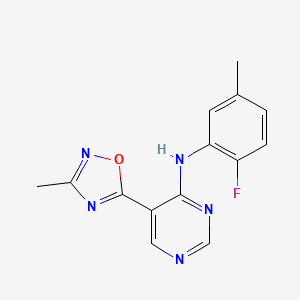

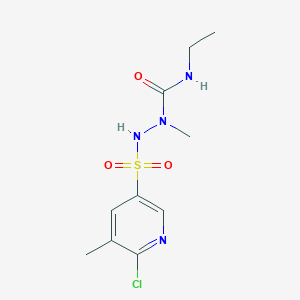

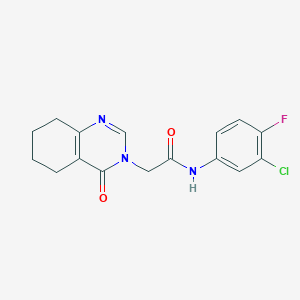

The compound 3-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within the ring structure. Thiazole derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related thiazole derivatives and their synthesis, which can provide insights into the chemical behavior and potential applications of the compound of interest.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, the synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles is reported to proceed via intramolecular oxidative S-N bond formation of imidoyl thioureas, using phenyliodine(III) bis(trifluoroacetate) as a metal-free approach . Similarly, the synthesis of 2-(4-oxo-thiazolidin-2-ylidene)-3-oxo-propionitriles involves the electrophilic attack of phenylisothiocyanate on 3-oxo-propionitriles followed by reaction with chloroacetyl chloride under basic conditions . These methods highlight the reactivity of thiazole precursors and the conditions required for successful synthesis of thiazole derivatives.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. X-ray crystallography is a common technique used to confirm the synthesis pathway and determine the structure of these compounds, as demonstrated in the synthesis of 1H-tetrazol-5-amine and 1,3-thiazolidin-4-one derivatives . The structural analysis of these compounds is crucial for understanding their reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. For example, the reaction of N-(5-chloropyridin-2-yl)-N'N'-dialkylthioureas with phenacyl bromides yields trisubstituted thiazoles via a 1,3-pyridyl shift . This type of reaction demonstrates the versatility of thiazole derivatives in forming new compounds with potentially interesting biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are important for their practical applications in medicinal chemistry. The novel condensing agent 3,3'-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione] is an example of a thiazole-related compound that exhibits reactivity under mild conditions, enabling the synthesis of a variety of compounds including ureas . Understanding these properties is essential for the design and development of new drugs based on thiazole chemistry.

科学研究应用

苯基脲类除草剂的环境归宿

苯基脲类除草剂与所讨论的化学结构密切相关,广泛用于禾本科作物的阔叶杂草防治。它们的环境归宿因其在土壤和水中的持久性而备受关注。生物降解在其自然衰减中起着至关重要的作用,微生物过程在农业土壤中分解这些化合物方面至关重要。最近的研究重点研究了影响这些除草剂生物降解速率的代谢途径和环境因素,强调了了解微生物与苯基脲类化合物相互作用对于环境管理和修复策略的重要性 (Hussain 等,2015)。

噻唑衍生物的生物活性

噻唑衍生物,包括具有恶二唑和硫脲官能团的衍生物,因其广泛的药理潜力而被探索。这些化合物表现出抗菌、抗炎、抗肿瘤、抗结核和抗病毒活性。基于噻唑的支架的结构多样性和修饰潜力使其对药物化学具有重要意义,为设计和合成新的生物活性化合物提供了宝贵的见解。这些衍生物的合成和转化突出了它们在开发具有潜在医学应用的类药物分子的重要性 (Lelyukh,2019)。

抗氧化和抗炎特性

最近的研究集中在合成新型噻唑衍生物及其作为潜在抗氧化剂和抗炎剂的评估上。特别是苯并稠合噻唑类似物已被确定为治疗剂设计的有希望的先导,因为它们具有显着的抗炎和抗氧化活性。这些活性已通过体外试验得到验证,表明这些化合物在开发针对炎症和氧化应激相关疾病的替代治疗方法中具有潜力 (Raut 等,2020)。

合成路线和金属离子传感应用

1,3,4-恶二唑,包括具有噻唑官能团的衍生物,除了药理学之外,还因其广泛的应用而受到关注。它们在材料科学中的实用性,特别是在荧光框架和化学传感器中,引起了极大的兴趣。这些化合物表现出高光致发光量子产率、优异的热稳定性和化学稳定性,使其成为开发金属离子传感器的理想选择。这些分子的结构特征促进了选择性金属离子传感,为分析化学和环境监测领域的研究提供了新的途径 (Sharma 等,2022)。

属性

IUPAC Name |

(1Z)-1-(4-oxo-1,3-thiazolidin-2-ylidene)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c14-8-6-16-10(12-8)13-9(15)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVXGSUDMYZKNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=NC(=O)NC2=CC=CC=C2)S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N/C(=N/C(=O)NC2=CC=CC=C2)/S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2514271.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2514274.png)

![N-(4-Ethoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2514275.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2514285.png)

![2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B2514287.png)

![(E)-3-(2-fluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2514288.png)